molecular formula C8H5ClN2O B1333353 4-chlorophthalazin-1(2H)-one CAS No. 2257-69-4

4-chlorophthalazin-1(2H)-one

Cat. No.: B1333353
CAS No.: 2257-69-4
M. Wt: 180.59 g/mol
InChI Key: QCKGMJDOJRNSMS-UHFFFAOYSA-N
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Description

4-Chlorophthalazin-1(2H)-one is a heterocyclic compound that belongs to the class of phthalazines It is characterized by a chlorine atom attached to the fourth position of the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophthalazin-1(2H)-one typically involves the chlorination of phthalazinone. One common method includes the reaction of phthalazinone with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out at elevated temperatures, usually around 105°C, for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalazin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

4-Chlorophthalazin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophthalazin-1(2H)-one and its derivatives involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chlorophthalazin-1(2H)-one can be compared with other similar compounds, such as:

    Phthalazinone: The parent compound without the chlorine substitution.

    4-Bromophthalazin-1(2H)-one: A similar compound with a bromine atom instead of chlorine.

    4-Fluorophthalazin-1(2H)-one: A similar compound with a fluorine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that differ from its analogs .

Properties

IUPAC Name

4-chloro-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKGMJDOJRNSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379411
Record name 4-chlorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2257-69-4
Record name 4-chlorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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